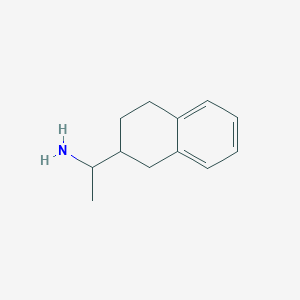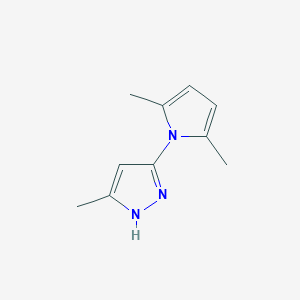![molecular formula C8H17Cl2N3O B13459365 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)
2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides rigidity and stability, making it a valuable scaffold for drug design and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a ketone or aldehyde to form the spirocyclic intermediate. This intermediate is then reacted with N-methylacetamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals with improved stability and efficacy.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.
Material Science: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mécanisme D'action
The mechanism of action of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine, used in drug design for its unique properties.
Uniqueness
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is unique due to its specific spirocyclic structure and functional groups, which provide distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17Cl2N3O |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
2-(1,6-diazaspiro[3.3]heptan-1-yl)-N-methylacetamide;dihydrochloride |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-9-7(12)4-11-3-2-8(11)5-10-6-8;;/h10H,2-6H2,1H3,(H,9,12);2*1H |
Clé InChI |
GRABZERBQKYBLQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CN1CCC12CNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)






![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)
